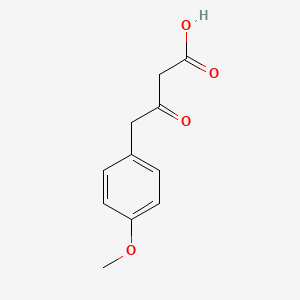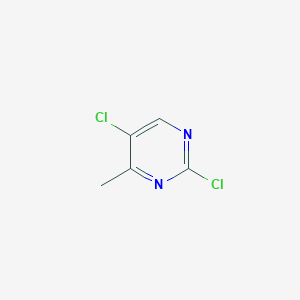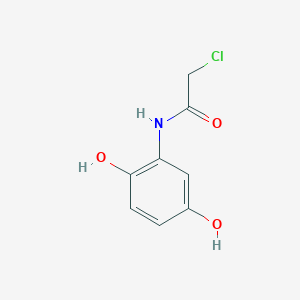
3-Methylmorpholine hydrochloride
説明
3-Methylmorpholine hydrochloride is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its characteristics. Morpholine derivatives are a class of organic compounds that contain a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. These compounds, including 3-methylmorpholine hydrochloride, are often used in chemical synthesis and may exhibit a range of biological activities.
Synthesis Analysis
The synthesis of morpholine derivatives can involve various chemical reactions. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride was achieved through a series of reactions starting from 1-(2-difluorophenyl)-2-bromo-1-acetone and phenylglycinol in polar solvents, followed by amine cyclization, reduction, and acidification, yielding a 70.3% product . Similarly, 2-aryl-3-methyl-5-phenylmorpholine compounds were synthesized through reactions involving 2-amino-2-phenyl-1-alcohol and various brominated compounds, followed by cyclization and formation of hydrochloride salts . These methods highlight the versatility of morpholine synthesis and the potential for generating a wide array of derivatives, including 3-methylmorpholine hydrochloride.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of N-methylmorpholine betaine with 3,4-dinitrophenol was determined by X-ray diffraction, revealing a short intermolecular O-H...O hydrogen bond and a chair conformation of the morpholine ring . The crystal and molecular structure of three 4-methylmorpholinium chlorides showed consistent bond lengths and angles across the molecules, with the methyl and phenyl groups equatorially linked to the morpholine ring . These studies demonstrate the importance of molecular structure in understanding the properties and reactivity of morpholine derivatives.
Chemical Reactions Analysis
Morpholine derivatives can participate in a variety of chemical reactions. The fluorination of 4-methylmorpholine with cobalt(III) fluoride resulted in highly fluorinated morpholines, with a proposed cation-radical mechanism . Additionally, the condensation of certain aldehydes with cyanothioacetamide and 2-thenoyltrifluoroacetone in the presence of N-methylmorpholine led to the formation of N-methylmorpholinium tetrahydropyridine derivatives . These reactions showcase the reactivity of morpholine derivatives and their potential for forming complex structures.
Physical and Chemical Properties Analysis
科学的研究の応用
1. Crystal Structure Analysis
3-Methylmorpholine hydrochloride has been studied for its crystal structure properties. In research by Turnbull (1997), the hydrochloride salt of N-methylmorpholine was analyzed, revealing hydrogen bonds between halide ions and morpholinium protons. This study helps understand the molecular interactions and lattice dimensions, which are crucial in materials science and chemistry (Turnbull, 1997).
2. Inclusion Compounds and Hydrogen Bonding
Dega-Szafran et al. (2002) explored the structure and hydrogen bonding in an inclusion compound of N-methylmorpholine betaine hydrochloride with acetonitrile. This research is vital for understanding molecular interactions in pharmaceuticals and materials science, as inclusion compounds have diverse applications, from drug delivery systems to chemical sensors (Dega-Szafran et al., 2002).
3. Chemical Processes and Byproduct Formation
The chemical processes and byproduct formation in systems involving N-methylmorpholine are crucial in industrial applications. Rosenau et al. (2001) discussed the chemical aspects of the system NMMO/cellulose, focusing on side reactions and byproduct formation in the Lyocell fiber production process. This research is essential for improving industrial processes and understanding chemical interactions in fiber production (Rosenau et al., 2001).
4. Synthesis and Chemical Reactions
The synthesis of N-methylmorpholine and its reactions are of significant interest in chemical research. Studies by Zhang Xiang (2003) and others have explored methods for synthesizing N-methylmorpholine, which is vital for various chemical applications, including solvent production and pharmaceuticals (Zhang Xiang, 2003).
5. Applications in Cellulose Processing
3-Methylmorpholine hydrochloride is instrumental in cellulose processing, particularly in the preparation of cellulose spinning dopes for fiber and film manufacturing. Research by Biganska et al. (2002) and others have delved into the crystallization of cellulose/NMMO solutions, which is fundamental in understanding the structural formation in fiber and film production (Biganska et al., 2002).
Safety and Hazards
3-Methylmorpholine hydrochloride is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
3-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5-4-7-3-2-6-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCQCWIEBVSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)





![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1320841.png)
